Pan-RAF/VEGFR2 Dual Inhibitory Potency: 3-(2-Cyanopropan-2-yl)benzamide Derivative vs. 3-Trifluoromethyl and 3,5-Bis(trifluoromethyl) Analogs in LS513 Colorectal Cancer Cells
In a direct side-by-side comparison within a single study, the 3-(2-cyanopropan-2-yl)benzamide derivative 16h demonstrated superior VEGFR2 inhibition (IC₅₀ = 0.004 μM) relative to the 3-trifluoromethylbenzamide analog 15h (IC₅₀ = 0.01 μM) and the 3,5-bis(trifluoromethyl)benzamide analog 17ab (IC₅₀ = 0.01 μM). Against the LS513 K-Ras-mutant colorectal cancer cell line, 16h exhibited a GI₅₀ of 0.2 μM, intermediate between 15h (0.08 μM) and 17ab (0.3 μM), establishing a differentiated dual-inhibition balance that neither of the other two comparator chemotypes achieves [1].
| Evidence Dimension | VEGFR2 inhibition (IC₅₀) and LS513 antiproliferative activity (GI₅₀) |
|---|---|
| Target Compound Data | 3-(2-Cyanopropan-2-yl)benzamide derivative 16h: VEGFR2 IC₅₀ = 0.004 μM; LS513 GI₅₀ = 0.2 μM |
| Comparator Or Baseline | 15h: VEGFR2 IC₅₀ = 0.01 μM, GI₅₀ = 0.08 μM; 17ab: VEGFR2 IC₅₀ = 0.01 μM, GI₅₀ = 0.3 μM |
| Quantified Difference | VEGFR2: 2.5-fold more potent than 15h and 17ab; LS513: 2.5-fold less potent than 15h, 1.5-fold more potent than 17ab |
| Conditions | VEGFR2 enzymatic assay; LS513 cell line (K-Ras G12D mutant) proliferation assay |
Why This Matters
For procurement decisions in colorectal cancer drug discovery, the unique VEGFR2/LS513 potency ratio of the 3-(2-cyanopropan-2-yl)benzamide scaffold enables researchers to achieve a dual-inhibition profile not obtainable with the 3-trifluoromethyl or 3,5-bis(trifluoromethyl) analogs.
- [1] Park, E. S., Choi, J., Hong, S. P., Kwon, H.-S., Kim, J., & Ahn, S. K. (2023). Discovery of dual inhibitors of pan-RAF and VEGFR2. Bulletin of the Korean Chemical Society, 44(10), 841–847. https://doi.org/10.1002/bkcs.12721 View Source
